molecular formula C17H23N3O5 B14701372 H-Phe-Ser-Pro-OH CAS No. 21658-46-8

H-Phe-Ser-Pro-OH

Cat. No.: B14701372
CAS No.: 21658-46-8
M. Wt: 349.4 g/mol
InChI Key: QSWKNJAPHQDAAS-IHRRRGAJSA-N
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Description

H-Phe-Ser-Pro-OH is a tetrapeptide composed of phenylalanine (Phe), serine (Ser), proline (Pro), and a terminal hydroxyl group (OH). Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting point, to which subsequent amino acids are sequentially added. The process involves the following steps:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Ser-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxyl group, while substitution reactions can introduce new functional groups into the peptide .

Scientific Research Applications

H-Phe-Ser-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-Ser-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, the serine residue can participate in hydrogen bonding and other non-covalent interactions, influencing the peptide’s conformation and activity. These interactions are crucial for the peptide’s role in biological processes and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Phe-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of phenylalanine, serine, and proline in the sequence allows for unique interactions and applications that are not possible with shorter or differently sequenced peptides .

Properties

CAS No.

21658-46-8

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H23N3O5/c18-12(9-11-5-2-1-3-6-11)15(22)19-13(10-21)16(23)20-8-4-7-14(20)17(24)25/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

QSWKNJAPHQDAAS-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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